molecular formula C2H2Cl2O3S B1594834 Acetyl chloride, (chlorosulfonyl)- CAS No. 4025-77-8

Acetyl chloride, (chlorosulfonyl)-

Cat. No. B1594834
CAS RN: 4025-77-8
M. Wt: 177.01 g/mol
InChI Key: MCFSNYMQISXQTF-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

To a solution of t-butanol (0.3 mL) in THF (3 mL) was added 2-chlorosulfonylacetyl chloride (0.1 mL, 1.0 mmol) at room temperature for 1 h. The volatiles were removed to provide the chlorosulfonyl-acetic acid tert-butyl ester (230 mg). The crude product was used without further purification.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][S:7]([CH2:10][C:11](Cl)=[O:12])(=[O:9])=[O:8]>C1COCC1>[C:1]([O:5][C:11](=[O:12])[CH2:10][S:7]([Cl:6])(=[O:9])=[O:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
ClS(=O)(=O)CC(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CS(=O)(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.